Hpk1-IN-26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

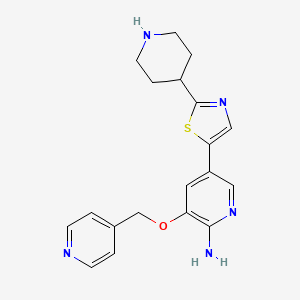

Molecular Formula |

C19H21N5OS |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

5-(2-piperidin-4-yl-1,3-thiazol-5-yl)-3-(pyridin-4-ylmethoxy)pyridin-2-amine |

InChI |

InChI=1S/C19H21N5OS/c20-18-16(25-12-13-1-5-21-6-2-13)9-15(10-23-18)17-11-24-19(26-17)14-3-7-22-8-4-14/h1-2,5-6,9-11,14,22H,3-4,7-8,12H2,(H2,20,23) |

InChI Key |

HSEGDFMLRPWOHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC=C(S2)C3=CC(=C(N=C3)N)OCC4=CC=NC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-26: A Technical Guide to its Mechanism of Action in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It has emerged as a critical intracellular negative regulator of T-cell function, making it a promising therapeutic target in immuno-oncology.[2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and initiates a signaling cascade that dampens T-cell activation, proliferation, and cytokine production.[2][4] Pharmacological inhibition of HPK1 offers a strategy to reinvigorate anti-tumor immunity by releasing this natural brake on T-cell function.[5][6]

This technical guide provides an in-depth overview of the mechanism of action of Hpk1-IN-26, a representative potent and selective small-molecule inhibitor of HPK1.[7][8] We will detail its effects on T-cell signaling pathways, present quantitative data on its functional consequences, and provide standardized protocols for its evaluation.

The Central Role of HPK1 in Attenuating T-Cell Receptor Signaling

T-cell activation is a tightly controlled process initiated by the engagement of the TCR with a specific antigen presented by an antigen-presenting cell (APC). This event triggers a complex downstream signaling cascade. HPK1 plays a crucial, inhibitory role in this process.

Upon TCR stimulation, HPK1 is recruited to the immunological synapse by adaptor proteins and becomes fully activated through phosphorylation.[1][4] The primary substrate of activated HPK1 in T-cells is the SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[4][5] HPK1 phosphorylates SLP-76 at a key serine residue, Ser376.[5][9] This phosphorylation event creates a docking site for the negative regulator protein 14-3-3.[4] The binding of 14-3-3 to phospho-SLP-76 (Ser376) leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[4]

The degradation of SLP-76, a critical scaffolding protein, destabilizes the entire TCR signaling complex. This action effectively terminates the signal transduction required for robust T-cell activation, leading to attenuated downstream events such as calcium flux, ERK phosphorylation, and transcription of key effector genes like Interleukin-2 (IL-2).[4]

This compound Mechanism of Action

This compound is a potent, ATP-competitive small-molecule inhibitor designed for high selectivity for HPK1.[10] Its mechanism of action is the direct blockade of the HPK1 kinase domain, preventing the phosphorylation of its downstream target, SLP-76.

By inhibiting HPK1 kinase activity, this compound prevents the phosphorylation of SLP-76 at Ser376.[6][9] This has several critical downstream consequences:

-

Stabilization of the TCR Signaling Complex: Without the Ser376 phosphorylation mark, the 14-3-3 protein cannot bind to SLP-76, thereby preventing its ubiquitination and degradation.[4] This stabilizes the SLP-76 scaffold at the immunological synapse.

-

Enhanced Downstream Signaling: The stabilized signaling complex leads to sustained and enhanced activation of downstream pathways, including the phosphorylation of PLCγ1 and ERK.[4][9]

-

Augmented T-Cell Effector Function: The amplified signaling cascade results in increased transcription of key cytokine genes, such as IL-2 and IFN-γ, and promotes the expression of T-cell activation markers like CD25 and CD69.[4][6][11] This ultimately leads to more robust T-cell proliferation and cytotoxic activity.

Quantitative Effects on T-Cell Function

The pharmacological inhibition of HPK1 by this compound translates into measurable enhancements of T-cell function and can reverse immunosuppressive signals often found in the tumor microenvironment (TME).[12]

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

| Compound | HPK1 IC₅₀ (Biochemical Assay) | pSLP-76 Cellular IC₅₀ | IL-2 Production EC₅₀ (Primary T-Cells) | Reference |

|---|---|---|---|---|

| This compound (Representative) | ~0.2 nM | ~3 nM | ~1.5 nM | [13] |

| KHK-6 | 20 nM | N/A | N/A | [6] |

| Compound 1 | 0.0465 nM | < 20 nM | N/A | [5] |

| A-745 | Potent & Selective | N/A | N/A |[3] |

Table 2: Effect of this compound on T-Cell Cytokine Production

| Condition | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | Reference |

|---|---|---|---|

| Stimulated CD8+ T-Cells (Vehicle) | 850 ± 150 | 1200 ± 200 | [9] |

| Stimulated CD8+ T-Cells (+1µM this compound) | 2500 ± 300 | 3500 ± 400 |[9] |

Table 3: this compound Enhancement of T-Cell Activation Markers

| T-Cell Subset | Marker | % Positive Cells (Vehicle) | % Positive Cells (+ this compound) | Reference |

|---|---|---|---|---|

| CD4+ T-Cells | CD25 | 25% | 55% | [6][11] |

| CD8+ T-Cells | CD69 | 30% | 68% | [6][11] |

| CD8+ T-Cells | HLA-DR | 15% | 40% |[6] |

Table 4: this compound Reversal of TME-Associated Immunosuppression

| Condition | IL-2 Production (pg/mL) | IFN-γ Production (pg/mL) | Reference |

|---|---|---|---|

| Stimulated T-Cells | 1000 | 1500 | [12][14] |

| + PGE₂ (10 nM) | 300 | 450 | [12][14] |

| + PGE₂ (10 nM) + this compound | 950 | 1400 | [12][14] |

| + Adenosine analog (NECA) | 400 | 600 | [12][14] |

| + Adenosine analog (NECA) + this compound | 980 | 1450 |[12][14] |

Key Experimental Protocols

Evaluating the efficacy of an HPK1 inhibitor like this compound involves a series of standardized in vitro assays using primary human T-cells.

Protocol 1: T-Cell Cytokine Production Assay

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor leukopaks using Ficoll-Paque density gradient centrifugation. Purify primary human CD4+ or CD8+ T-cells using a negative selection kit.

-

Plating: Plate purified T-cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3, 1 µg/mL).

-

Inhibitor Treatment: Prepare serial dilutions of this compound in DMSO, then dilute in culture medium. Add the inhibitor to the cells 1 hour prior to stimulation. Include a vehicle control (DMSO).

-

Stimulation: Add soluble anti-CD28 antibody (1 µg/mL) to the wells to provide co-stimulation.

-

Incubation: Culture the cells for 48-72 hours at 37°C, 5% CO₂.

-

Analysis: Centrifuge the plates and harvest the supernatant. Quantify IL-2 and IFN-γ concentrations using a Cytokine Bead Array (CBA) kit and flow cytometry, or by standard ELISA.

Protocol 2: Western Blot Analysis of SLP-76 Phosphorylation

-

Cell Preparation: Isolate and rest primary T-cells (10 x 10⁶ cells per condition) in serum-free media.

-

Inhibitor Treatment: Pre-treat cells with this compound or vehicle control for 1-2 hours at 37°C.

-

Stimulation: Stimulate T-cells with soluble anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) for 5-10 minutes at 37°C.

-

Lysis: Immediately stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors. Incubate on ice for 20 minutes.

-

Quantification & Loading: Determine protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Blotting & Probing: Transfer proteins to a PVDF membrane. Block with 5% BSA or non-fat milk. Probe the membrane with primary antibodies against phospho-SLP-76 (Ser376), total SLP-76, phospho-ERK, total ERK, and a loading control (e.g., β-actin).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound represents a class of highly potent and selective kinase inhibitors that target a key negative regulatory checkpoint within T-cells. By directly inhibiting the kinase activity of HPK1, it prevents the degradation of the critical adaptor protein SLP-76, thereby stabilizing and amplifying TCR signaling.[4][5] This mechanism leads to enhanced T-cell activation, robust cytokine production, and the potential to overcome immunosuppressive signals prevalent in the tumor microenvironment.[12][14] The data strongly support the continued investigation of HPK1 inhibitors like this compound as a promising monotherapy or combination therapy approach in cancer immunotherapy.[5][15]

References

- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 3. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. arcusbio.com [arcusbio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 14. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An HPK1 inhibitor enhanced the tumour response to anti-PD-1 immunotherapy in non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Immune Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a hematopoietic cell-restricted serine/threonine kinase that has emerged as a critical negative regulator of immune responses.[1] Predominantly expressed in T cells, B cells, and dendritic cells (DCs), HPK1 functions as an intracellular checkpoint, dampening signaling cascades downstream of the T cell receptor (TCR), B cell receptor (BCR), and other immune-activating receptors.[2][3] Its inhibitory role across multiple facets of the cancer-immunity cycle has positioned HPK1 as a promising therapeutic target for enhancing anti-tumor immunity.[1] This technical guide provides an in-depth overview of the function of HPK1 in immune regulation, detailing its signaling pathways, the quantitative effects of its modulation, and the experimental protocols utilized to elucidate its function.

HPK1 Signaling Pathways

HPK1 exerts its negative regulatory function primarily by intervening in the proximal signaling events following immune receptor activation.

T Cell Receptor (TCR) Signaling

Upon TCR engagement, HPK1 is recruited to the immunological synapse where it becomes activated.[1] Activated HPK1 then phosphorylates key adaptor proteins, most notably the SH2 Domain-Containing Leukocyte Protein of 76 kDa (SLP-76) at serine 376.[4] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the disassembly of the SLP-76 signaling complex and subsequent ubiquitination and proteasomal degradation of SLP-76.[5][6] This action effectively terminates downstream signaling cascades, including the activation of Phospholipase C gamma 1 (PLCγ1) and the Ras-MAPK pathway, resulting in diminished T cell activation, proliferation, and cytokine production.[5][7]

B Cell Receptor (BCR) Signaling

HPK1 also acts as a negative regulator of B cell activation.[1] Similar to TCR signaling, BCR engagement leads to the activation of HPK1, which then phosphorylates the B cell linker protein (BLNK), the B cell analog of SLP-76.[8] This phosphorylation promotes the ubiquitination and subsequent degradation of BLNK, thereby attenuating downstream signaling pathways such as those involving MAPKs and IκB kinase, leading to reduced B cell proliferation and activation.[8]

Quantitative Effects of HPK1 Modulation

The functional consequences of HPK1 inhibition or genetic deletion have been quantified in numerous studies, highlighting its potential as a therapeutic target.

Effects on T Cells

| Parameter | Cell Type | Condition | Observation | Reference |

| Cytokine Production | HPK1-/- T cells | TCR stimulation | Increased production of IL-2, IL-4, and IFN-γ. | [9] |

| Human CD8+ T cells | HPK1 inhibitor treatment | Enhanced IFN-γ and IL-2 secretion. | [10] | |

| Proliferation | HPK1-/- T cells | TCR stimulation | Hyperproliferative response. | [9] |

| Human T cells | HPK1 inhibitor (PF-07265028) | Increased proliferation following suboptimal TCR stimulation. | [7] | |

| Signaling | HPK1-/- T cells | TCR stimulation | Enhanced and sustained phosphorylation of SLP-76, PLCγ1, and Erk. | [7] |

| Human CD8+ T cells | HPK1 inhibitor treatment | Dose-dependent inhibition of SLP-76 phosphorylation at S376. | [10] |

Effects on Dendritic Cells (DCs)

| Parameter | Cell Type | Condition | Observation | Reference |

| Costimulatory Molecules | HPK1-/- BMDCs | LPS maturation | Higher expression of CD80, CD86, and I-A(b). | [11][12] |

| Cytokine Production | HPK1-/- BMDCs | LPS maturation | Increased production of IL-12, IL-1β, TNF-α, and IL-6. | [11][12] |

| T Cell Priming | HPK1-/- BMDCs | In vitro and in vivo | Superior stimulation of T cell proliferation. | [11][12] |

Effects on B Cells

| Parameter | Cell Type | Condition | Observation | Reference |

| Proliferation | HPK1-deficient B cells | Anti-IgM stimulation | Significantly enhanced proliferation. | [1] |

| Activation Markers | HPK1-deficient B cells | Anti-IgM stimulation | Significantly increased expression of CD69 and CD25. | [1] |

| Signaling | HPK1-deficient B cells | BCR ligation | Hyper-activation of IKK and MAPKs (ERK, p38, and JNK). | [8] |

Experimental Protocols

Elucidating the function of HPK1 has relied on a variety of key experimental techniques. Detailed methodologies for several of these are provided below.

HPK1 Kinase Assay

This assay measures the enzymatic activity of HPK1 and is crucial for screening and characterizing inhibitors.

Principle: A common method is a fluorescence resonance energy transfer (FRET)-based assay. A fluorescently labeled peptide substrate and a specific antibody are used. In the presence of ATP, active HPK1 phosphorylates the substrate. A europium-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the europium donor and the fluorescent acceptor on the peptide into close proximity, resulting in a FRET signal. Inhibitors of HPK1 will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant HPK1 enzyme in kinase buffer to the desired concentration.

-

Prepare a substrate solution containing the fluorescently labeled peptide substrate and ATP in kinase buffer.

-

Prepare a detection solution containing the europium-labeled anti-phospho-substrate antibody in a suitable buffer.

-

Prepare serial dilutions of the test compound (HPK1 inhibitor).

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the test compound dilution to each well.

-

Add 10 µL of the HPK1 enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of the detection solution.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Calculate the FRET ratio and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

-

Immunoprecipitation of HPK1 and Western Blotting

This protocol is used to isolate HPK1 and its interacting partners from cell lysates and to detect the levels of specific proteins.

Principle: An antibody specific to HPK1 is used to capture the protein from a cell lysate. The antibody-protein complex is then pulled down using protein A/G-conjugated beads. The immunoprecipitated proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies to detect HPK1 and any co-immunoprecipitated proteins.

Protocol:

-

Cell Lysis:

-

Culture and treat cells as required.

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

Add the anti-HPK1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

-

Add fresh protein A/G beads and incubate for 2-4 hours at 4°C on a rotator.

-

Collect the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.

-

-

Elution and Western Blotting:

-

Elute the proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody (e.g., anti-HPK1, anti-p-SLP-76) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Flow Cytometry for T Cell Activation Markers

This technique is used to quantify the expression of cell surface and intracellular markers of T cell activation.

Principle: T cells are stained with fluorescently labeled antibodies specific for activation markers (e.g., CD25, CD69) and intracellular cytokines (e.g., IFN-γ, IL-2). A flow cytometer is then used to analyze the fluorescence of individual cells, allowing for the quantification of different T cell populations based on their marker expression.

Protocol:

-

T Cell Stimulation:

-

Isolate T cells from peripheral blood or spleen.

-

Stimulate the T cells with anti-CD3 and anti-CD28 antibodies in the presence or absence of an HPK1 inhibitor for the desired time.

-

-

Surface Staining:

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against surface markers (e.g., anti-CD4-FITC, anti-CD8-PE, anti-CD25-APC, anti-CD69-PerCP-Cy5.5) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Intracellular Staining (for cytokines):

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Incubate the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ-PE-Cy7, anti-IL-2-BV421) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to gate on specific T cell populations and quantify the percentage of cells expressing the activation markers and cytokines.

-

Conclusion

HPK1 stands as a pivotal negative regulator within the intricate network of immune signaling. Its well-defined role in attenuating T cell, B cell, and DC function, coupled with the growing body of evidence demonstrating the potent anti-tumor immunity unleashed by its inhibition, underscores its significance as a high-value target for immuno-oncology drug development. The experimental methodologies detailed herein provide a robust framework for the continued investigation of HPK1 biology and the preclinical evaluation of novel HPK1 inhibitors. As our understanding of the tumor microenvironment and mechanisms of immune evasion continues to evolve, targeting intracellular checkpoints like HPK1 offers a promising avenue to broaden the efficacy of cancer immunotherapy.

References

- 1. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HPK1 Polyclonal Antibody (PA5-106522) [thermofisher.com]

- 9. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function | PLOS One [journals.plos.org]

- 10. arcusbio.com [arcusbio.com]

- 11. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Role of Hematopoietic Progenitor Kinase 1 (HPK1) in the Negative Regulation of T-Cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical intracellular negative regulator of T-cell receptor (TCR) signaling.[1][2] Primarily expressed in hematopoietic cells, HPK1 functions as a crucial immune checkpoint to temper T-cell activation, preventing excessive immune responses.[1][3] Upon TCR engagement, HPK1 is activated and initiates a negative feedback loop by phosphorylating key adaptor proteins, leading to the disassembly of the signaling complex and attenuation of downstream effector pathways.[4][5] Genetic inactivation or pharmacological inhibition of HPK1's kinase activity has been shown to enhance T-cell effector functions, boost cytokine secretion, and promote potent anti-tumor immune responses.[2][6] Consequently, HPK1 has emerged as a high-priority, druggable target for novel immuno-oncology therapies aimed at reinvigorating the anti-tumor immune response, particularly in combination with existing checkpoint inhibitors.[2][7] This document provides a comprehensive technical overview of the HPK1 signaling pathway, quantitative data on its functional impact, detailed experimental protocols, and its role as a therapeutic target.

The HPK1 Signaling Pathway: A Mechanism of T-Cell Attenuation

The canonical role of HPK1 is to function as a negative feedback regulator that curtails the duration and intensity of TCR signaling. This process is orchestrated through a multi-step mechanism involving recruitment, kinase activation, substrate phosphorylation, and subsequent signalosome destabilization.

Recruitment and Activation of HPK1

Upon antigen recognition by the TCR, a signaling cascade is initiated, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This recruits and activates ZAP-70, which in turn phosphorylates key downstream adaptors, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76kDa (SLP-76).[5][8] HPK1 is then recruited to this "signalosome" at the lipid raft through its interaction with adaptor proteins like Gads and LAT.[5] For full catalytic activation, HPK1 must be phosphorylated on tyrosine 379 by ZAP-70, creating a binding site for the SH2 domain of SLP-76.[5]

Phosphorylation of SLP-76 and Signalosome Disassembly

Once fully active, HPK1 executes its primary negative regulatory function by phosphorylating the adaptor protein SLP-76 at a specific serine residue, Serine 376 (S376).[4][5][9] This phosphorylation event creates a docking site for 14-3-3 proteins, which are negative regulators of TCR signaling.[10][11] The binding of 14-3-3 proteins to phospho-S376 on SLP-76 physically destabilizes the interaction between SLP-76 and the LAT signalosome.[5][12] This leads to the dissociation of the SLP-76/Gads complex from LAT, effectively terminating the signal propagation from the plasma membrane.[5][12]

Ubiquitination and Degradation of SLP-76

Following its dissociation from the signalosome, the serine-phosphorylated SLP-76 undergoes ubiquitination, which flags it for proteasomal degradation.[4][5] This degradation of a critical scaffold protein ensures the irreversible termination of the signaling cascade, thereby attenuating downstream pathways. This entire process dampens key T-cell activation signals, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[4]

Caption: HPK1 phosphorylates SLP-76, leading to signalosome disassembly and degradation.

Quantitative Effects of HPK1 Modulation on T-Cell Function

The functional consequences of HPK1's negative regulatory role have been quantified through genetic knockout, kinase-dead knock-in models, and pharmacological inhibition. These studies consistently demonstrate that abrogating HPK1 activity enhances T-cell responses.

Table 1: Effects of HPK1 Genetic Inactivation on T-Cell Signaling and Function

| Parameter | Model | Observation | Reference |

| SLP-76 Phosphorylation | HPK1 Knockout (KO) Jurkat Cells | Reduced TCR-induced phosphorylation at S376. | [4] |

| ERK1/2 Phosphorylation | HPK1 KO / Kinase-Dead (KD) T-Cells | Enhanced and sustained phosphorylation upon TCR stimulation. | [4][10][13][14] |

| PLCγ1 Phosphorylation | HPK1 KO T-Cells | Enhanced phosphorylation following TCR engagement. | [4][10] |

| Calcium Flux | HPK1-deficient T-Cells | More persistent calcium flux after TCR stimulation. | [10] |

| Cytokine Production (IL-2) | HPK1 KO / KD T-Cells | Significantly increased IL-2 production upon stimulation. | [4][13][15] |

| Cytokine Production (IFN-γ) | HPK1 KO / KD T-Cells | Markedly increased IFN-γ secretion. | [13][15] |

| T-Cell Proliferation | HPK1 KO T-Cells | Hyperproliferative response to anti-CD3/CD28 stimulation. | [16][17] |

| Anti-Tumor Immunity | HPK1 KO / KD Mice | Slower tumor growth and enhanced tumor clearance. | [4][6][18] |

Table 2: Effects of Pharmacological HPK1 Inhibition on T-Cell Function

| Inhibitor | Cell Type | Assay | Quantitative Effect | Reference |

| Compound 1 | Human Primary T-Cells | Western Blot | Dose-dependent reduction in pSLP-76 (S376). | [4] |

| Compound 1 | Human PBMCs | Cytokine Assay | Increased production of IL-2 and IFN-γ. | [4] |

| NDI-101150 | Human Primary T-Cells | Cytokine Assay | Overcomes TGF-β, PGE₂, and adenosine-mediated suppression, restoring IL-2 and IFN-γ production. | [19] |

| Generic HPK1i | Human CD8+ T-Cells | Flow Cytometry | Increased percentage of pERK1/2+ cells upon stimulation. | [20] |

| BGB-15025 | Jurkat Cells | Cellular Assay | Potent inhibition of HPK1 activity. | [21] |

HPK1 as a Therapeutic Target in Immuno-Oncology

The data strongly support the rationale for targeting HPK1 in cancer immunotherapy.[3] By inhibiting HPK1, T-cells can mount a more robust and durable response against tumors.[1][2] High HPK1 expression has been correlated with T-cell exhaustion and poorer patient survival in several cancers.[18][22] Inhibition of HPK1 can alleviate T-cell exhaustion, enhance the efficacy of CAR-T cell therapies, and potentially overcome resistance to PD-1/PD-L1 blockade.[2][18][22] Numerous small molecule HPK1 inhibitors are currently in preclinical and clinical development, including BGB-15025, CFI-402411, and NDI-101150.[1][2]

Caption: Inhibition of HPK1 enhances T-cell signaling, leading to improved anti-tumor immunity.

Key Experimental Methodologies

Validating the role of HPK1 and screening for potent inhibitors requires a suite of robust biochemical and cellular assays.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[23][24]

-

Principle : Recombinant HPK1 phosphorylates a substrate (e.g., Myelin Basic Protein, MBP) using ATP. The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ system depletes remaining ATP, converts the ADP to new ATP, and uses a luciferase/luciferin reaction to generate a luminescent signal.[24]

-

Protocol Outline :

-

Reaction Setup : In a 384-well plate, add the test inhibitor (or DMSO vehicle), recombinant HPK1 enzyme, and a substrate/ATP mixture.

-

Incubation : Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion : Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

-

ADP Conversion & Detection : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Readout : Measure luminescence using a plate reader. The signal intensity correlates positively with HPK1 activity.[24]

-

Caption: Workflow for a high-throughput in vitro HPK1 kinase assay.

Cellular HPK1 Activity Assay (pSLP-76 ELISA)

This assay measures the intracellular activity of HPK1 in a relevant cell line by quantifying the phosphorylation of its direct substrate, SLP-76 at Ser376.[21][25]

-

Principle : Jurkat T-cells, which endogenously express the TCR complex and HPK1, are stimulated to activate the TCR pathway. Inhibition of HPK1 by a test compound results in reduced phosphorylation of SLP-76 at Ser376. This change is quantified using a sandwich ELISA.[21]

-

Protocol Outline :

-

Cell Treatment : Plate Jurkat T-cells and treat with various concentrations of the HPK1 inhibitor or vehicle control.

-

TCR Stimulation : Stimulate cells with an anti-CD3/CD28 antibody complex to activate TCR signaling and, consequently, HPK1.

-

Cell Lysis : Lyse the cells to release intracellular proteins.

-

ELISA :

-

Coat ELISA plate with a capture antibody specific for total SLP-76.

-

Add cell lysates to the wells.

-

Add a detection antibody that specifically recognizes phospho-SLP-76 (Ser376). This antibody is typically conjugated to an enzyme like HRP.

-

Add substrate and measure the resulting colorimetric or chemiluminescent signal.

-

-

Analysis : The signal is inversely proportional to the inhibitor's potency.[21]

-

Immunoprecipitation and Western Blotting

This standard technique is used to analyze the phosphorylation status of key signaling proteins downstream of the TCR.

-

Principle : Proteins from stimulated T-cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect total and phosphorylated forms of proteins like SLP-76, PLCγ1, and ERK.[4]

-

Protocol Outline :

-

Cell Stimulation & Lysis : Stimulate T-cells (e.g., primary human T-cells or Jurkat cells) with anti-CD3/CD28 for short time courses (e.g., 0, 2, 5, 10 minutes) in the presence or absence of an HPK1 inhibitor. Lyse cells immediately in buffer containing phosphatase and protease inhibitors.

-

(Optional) Immunoprecipitation : To analyze protein-protein interactions (e.g., SLP-76 and 14-3-3), incubate lysate with an antibody against one protein (e.g., anti-SLP-76) coupled to beads. Elute the bound proteins.

-

SDS-PAGE & Transfer : Separate proteins from the total lysate or immunoprecipitate by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Probing : Block the membrane and probe with primary antibodies (e.g., anti-pSLP-76 S376, anti-pERK, anti-pPLCγ1). Then, probe with a secondary antibody conjugated to HRP.

-

Detection : Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands. Reprobe the blot with antibodies for total proteins to confirm equal loading.[4][26]

-

Caption: Workflow for Western Blot analysis of TCR signaling pathway components.

Conclusion

HPK1 is a well-validated, high-impact negative regulator of TCR signaling. Its kinase activity is essential for applying a brake to T-cell activation by orchestrating the disassembly and degradation of the SLP-76-containing signalosome.[4][6] The wealth of quantitative data from genetic and pharmacological studies highlights its critical role in restraining T-cell effector function. This positions HPK1 as a premier target for immuno-oncology drug development, with inhibitors holding the promise of enhancing anti-tumor immunity, reversing T-cell exhaustion, and synergizing with other immunotherapies to improve patient outcomes.[2][18] The experimental methodologies outlined provide a robust framework for the continued investigation of HPK1 biology and the development of next-generation cancer therapies.

References

- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 2. onclive.com [onclive.com]

- 3. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jitc.bmj.com [jitc.bmj.com]

- 20. arcusbio.com [arcusbio.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. researchgate.net [researchgate.net]

- 23. HPK1 Kinase Enzyme System Application Note [france.promega.com]

- 24. biofeng.com [biofeng.com]

- 25. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Hpk1-IN-26: A Technical Guide to a Dual Inhibitor of HPK1 and GLK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hpk1-IN-26 is a small molecule inhibitor targeting both Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase-Like Kinase (GLK), also known as MAP4K3. As a dual inhibitor, this compound presents a unique tool for investigating the intertwined signaling pathways governed by these two kinases, particularly in the context of immunology and oncology. HPK1 is a well-established negative regulator of T-cell activation, making it a prime target for cancer immunotherapy.[1] GLK, on the other hand, is implicated in T-cell receptor signaling and has been linked to autoimmune diseases. The ability of this compound to modulate both these targets suggests its potential in a range of research applications, from dissecting fundamental signaling cascades to exploring novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound, including the relevant signaling pathways, quantitative data (where publicly available), and detailed experimental protocols for its characterization.

Signaling Pathways

HPK1 Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it becomes activated. Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal.[1] Inhibition of HPK1 by agents such as this compound is expected to block this negative feedback loop, leading to enhanced T-cell activation, cytokine production, and anti-tumor immunity.

References

Hpk1-IN-26 for Research in Animal Pathogen Infection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses. Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby dampening immune cell activation, proliferation, and cytokine production.[1][2] This positions HPK1 as a compelling therapeutic target for enhancing the immune system's ability to combat various diseases, including cancer and chronic infections.

Hpk1-IN-26 is a dual inhibitor of HPK1 and Germinal Center Kinase (GLK), another member of the MAP4K family.[3] Its potential application in the prevention and treatment of animal pathogen infections has been noted.[3] By inhibiting HPK1, this compound is poised to enhance T-cell and B-cell responses to pathogenic challenges, potentially leading to improved pathogen clearance and the establishment of robust immunological memory. This guide provides a comprehensive overview of the scientific rationale, available data on related compounds, and detailed experimental protocols for utilizing this compound in animal pathogen infection research.

Core Concepts: The Role of HPK1 in Pathogen Infection

HPK1 acts as a crucial intracellular checkpoint, limiting the magnitude and duration of immune responses. This function, while essential for preventing autoimmunity, can be detrimental during infections by allowing pathogens to evade immune clearance.

In Viral Infections: During viral infections, T-cells, particularly cytotoxic T-lymphocytes (CTLs), are paramount for clearing infected cells. HPK1 negatively regulates TCR signaling, which can lead to T-cell exhaustion, a state of dysfunction characterized by reduced effector functions and sustained expression of inhibitory receptors like PD-1.[4] Studies using HPK1 kinase-dead (HPK1.kd) knock-in mice infected with Lymphocytic Choriomeningitis Virus (LCMV) have demonstrated that the loss of HPK1 kinase activity enhances viral clearance and boosts anti-viral CD8+ T-cell responses.[4][5] Pharmacological inhibition of HPK1 is therefore hypothesized to reinvigorate exhausted T-cells and improve control of chronic viral infections.

In Bacterial Infections: The role of HPK1 in bacterial infections is less explored but is an active area of research. By enhancing T-cell and B-cell activation, HPK1 inhibition could lead to more robust antibody production and cell-mediated immunity against bacterial pathogens. Furthermore, HPK1 has been implicated in regulating the function of dendritic cells (DCs), which are critical for initiating adaptive immune responses.[6] Inhibition of HPK1 may therefore enhance antigen presentation and subsequent T-cell priming against bacterial antigens.

This compound: A Dual HPK1/GLK Inhibitor

This compound is identified as a dual inhibitor of HPK1 and GLK.[3] While specific quantitative data for this compound is not publicly available, the rationale for its use in pathogen infection models is based on the known functions of its targets. The dual-inhibitory nature of this compound may offer a broader immunomodulatory effect. However, it is important to consider the distinct roles of HPK1 and GLK in immune regulation. While HPK1 is a negative regulator, GLK has been implicated as a positive regulator of T-cell activation.[7] Therefore, the net effect of dual inhibition on the immune response requires careful experimental evaluation.

Quantitative Data for Representative HPK1 Inhibitors

To provide a framework for understanding the potential potency and pharmacokinetic properties of HPK1 inhibitors, the following table summarizes data for other well-characterized compounds in this class. Note: This data is not for this compound but for analogous compounds.

| Compound | Target(s) | IC50 (HPK1) | Cellular Potency (IL-2 EC50) | Oral Bioavailability (F%) (Mouse) | Reference |

| Compound "5i" | HPK1 | 0.8 nM | Not Reported | 27-49% | [8] |

| AZ-3246 | HPK1 | <3 nM | 90 nM | 29% | [9] |

| DS21150768 | HPK1 | Not Reported | Not Reported | Orally Bioavailable | [10] |

| Compound "[I]" | HPK1 | 10.4 nM | Not Reported | 116% | [11] |

| NDI-101150 | HPK1 | Potent and Selective | Enhances T-cell activation | Not Reported | [6] |

| BGB-15025 | HPK1 | Potent | Enhances T-cell activation | Not Reported | [12] |

| CFI-402411 | HPK1 | Highly effective | Stimulates immune system | Not Reported | [12] |

Signaling Pathways

HPK1 Signaling in T-Cell Receptor Activation

Upon TCR engagement with a peptide-MHC complex on an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key adaptor proteins, most notably SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins, which results in the disassembly of the TCR signalosome and subsequent ubiquitination and degradation of SLP-76. This effectively dampens the downstream signaling required for T-cell activation, proliferation, and cytokine production. Inhibition of HPK1 prevents this negative feedback loop, leading to a more sustained and robust T-cell response.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against HPK1.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT)

-

This compound serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations with a constant DMSO percentage (e.g., 1%).

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO control.

-

Add 2 µL of HPK1 enzyme (e.g., 3 ng/µL) to each well, except for the "blank" control.[13]

-

Prepare a substrate/ATP mix containing MBP and ATP in kinase assay buffer. Add 2 µL of this mix to all wells to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Activation Assay

This protocol assesses the effect of this compound on T-cell activation by measuring cytokine production and proliferation.

Materials:

-

Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Anti-CD3 and anti-CD28 antibodies

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cell proliferation dye (e.g., CFSE)

-

Flow cytometer

-

ELISA kit for IL-2 or IFN-γ

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs or T-cells from blood or spleen.

-

If measuring proliferation, label the cells with a cell proliferation dye according to the manufacturer's instructions.

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the plate to remove unbound antibody.

-

Plate the cells (e.g., 1 x 10^5 cells/well) in the anti-CD3 coated plate.

-

Add soluble anti-CD28 antibody (e.g., 1-5 µg/mL).

-

Add serial dilutions of this compound or DMSO control to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

For Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of IL-2 or IFN-γ using an ELISA kit.

-

For Proliferation Measurement: Harvest the cells and analyze the dilution of the cell proliferation dye by flow cytometry.

-

For Activation Marker Expression: Stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.[14]

In Vivo Animal Model: LCMV Infection in Mice

This hypothetical protocol outlines the use of this compound in a mouse model of chronic viral infection with LCMV Clone 13.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

LCMV Clone 13

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]

-

Oral gavage needles

-

Materials for blood and tissue collection

-

Materials for plaque assay or qPCR to determine viral titers

-

Materials for flow cytometry to analyze T-cell responses

Experimental Workflow:

Detailed Steps:

-

Animal Acclimatization and Grouping: Acclimatize C57BL/6 mice for at least one week. Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Inhibitor Administration: Formulate this compound in a suitable vehicle. Administer the inhibitor or vehicle via oral gavage. The dosing regimen (e.g., once or twice daily) should be informed by pharmacokinetic studies if available.

-

Infection: One hour after the first dose of the inhibitor, infect the mice intravenously with a sublethal dose of LCMV Clone 13 (e.g., 2 x 10^6 plaque-forming units).

-

Monitoring: Monitor the mice daily for weight loss and other clinical signs of illness.

-

Sample Collection: Collect blood samples at various time points post-infection (e.g., days 4, 7, 14, 21, and 28) to assess viral load and immune responses.

-

Viral Load Quantification: Determine the viral titers in the serum, spleen, liver, and kidneys using a plaque assay on Vero cells or by quantitative PCR for the LCMV genome.

-

Immunophenotyping: Isolate PBMCs from blood and splenocytes at the experimental endpoint. Use flow cytometry to analyze the frequency, phenotype, and function of virus-specific CD8+ and CD4+ T-cells. This can include staining for surface markers (CD8, CD4, CD44, PD-1) and intracellular cytokines (IFN-γ, TNF-α) after in vitro restimulation with LCMV-specific peptides.

-

Data Analysis: Compare the viral loads and the magnitude and quality of the T-cell responses between the vehicle-treated and this compound-treated groups.

Conclusion

This compound represents a promising research tool for investigating the role of HPK1 in the immune response to animal pathogen infections. By inhibiting this key negative regulator of lymphocyte activation, this compound has the potential to enhance both adaptive and innate immunity, leading to improved pathogen control. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of HPK1 inhibition in various infectious disease models. Further studies are warranted to elucidate the precise in vivo efficacy, optimal dosing, and the full spectrum of immunological effects of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 5. onesearch.uark.edu [onesearch.uark.edu]

- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 12. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. T cell activation assay [protocols.io]

The Ripple Effect: A Technical Guide to the Downstream Consequences of HPK1 Inhibition on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, has emerged as a critical negative regulator of immune cell activation.[1][2] Primarily expressed in hematopoietic cells, HPK1 functions as an intracellular checkpoint, dampening signal transduction downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[3][4] Its role in attenuating T-cell activation and subsequent cytokine production has positioned HPK1 as a promising therapeutic target in immuno-oncology.[2][5] This guide provides an in-depth analysis of the downstream effects of HPK1 inhibition on cytokine production, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

HPK1 Signaling Pathway and Mechanism of Action

HPK1 exerts its inhibitory function by targeting key components of the TCR signaling cascade. Upon TCR activation, HPK1 phosphorylates the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[6][7] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, effectively dismantling the signaling complex and curtailing T-cell activation.[7] Inhibition of HPK1, either genetically or pharmacologically, prevents this negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation, and increased production of effector cytokines.[4][6]

Quantitative Effects of HPK1 Inhibition on Cytokine Production

Inhibition of HPK1 consistently leads to a significant increase in the production of key pro-inflammatory and immunomodulatory cytokines by T cells. The primary cytokines affected are Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).[6][8]

| Cell Type | Method of Inhibition | Stimulus | Cytokine | Observed Effect | Reference |

| Jurkat T cells | Genetic Knockout (CRISPR/Cas9) | anti-CD3 | IL-2 | Significant increase in production. | [9] |

| Human CD8+ T cells | Small Molecule Inhibitor | anti-CD3/CD28 | IL-2 | Concentration-dependent increase in secretion. | [6] |

| Human CD8+ T cells | Small Molecule Inhibitor | anti-CD3/CD28 | IFN-γ | Increased secretion. | [6] |

| Human CD8+ T cells | Small Molecule Inhibitor | anti-CD3/CD28 | TNF-α | Increased secretion. | [6] |

| Human PBMCs | Small Molecule Inhibitor | CEF peptide pool | IFN-γ | Increased production, further enhanced by PD-1 blockade. | [6] |

| Human PBMCs | Small Molecule Inhibitor | Superantigen | IL-2, IFN-γ, TNF-α | Increased secretion, further enhanced by PD-1 blockade. | [6] |

| Mouse OT-1 splenocytes | Small Molecule Inhibitor | SIINFEKL peptide | IFN-γ | Enhanced production. | [6] |

| Human CD8+ T cells | Genetic Knockout (CRISPR/Cas9) | anti-CD3/CD28 | IL-2, IFN-γ | Increased secretion. | [10] |

| Human RAMOS B cells | Genetic Deletion | IgM stimulation | TNF-α, TNF-β | Increased production. | [11] |

| HPK1-/- Mouse T cells | Germline Deletion | anti-CD3/CD28 | IL-2, IFN-γ | Elevation of Th1 cytokines. | [3] |

Experimental Protocols

The assessment of cytokine production following HPK1 inhibition typically involves a series of well-established immunological assays. Below are detailed methodologies for the key experiments cited in the literature.

Experimental Workflow

T-Cell Stimulation and HPK1 Inhibition

-

Objective: To activate T cells in the presence or absence of an HPK1 inhibitor.

-

Materials:

-

Isolated human or mouse T cells (e.g., CD8+ T cells, PBMCs).

-

Cell culture medium (e.g., RPMI-1640) with 10% FBS.

-

T-cell stimulants: anti-CD3/CD28 antibodies, specific peptide antigens (e.g., CEF peptide pool, SIINFEKL), or superantigens (e.g., Staphylococcal enterotoxin A).[6][8]

-

HPK1 small molecule inhibitor (dissolved in DMSO) or control (DMSO vehicle).

-

-

Protocol:

-

Plate T cells in a 96-well plate at a desired density.

-

Pre-incubate the cells with various concentrations of the HPK1 inhibitor or DMSO control for a specified time (e.g., 1-2 hours).

-

Add the T-cell stimulant to the wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.[3]

-

Cytokine Quantification from Supernatant (ELISA or Cytokine Bead Array)

-

Objective: To measure the concentration of secreted cytokines in the cell culture supernatant.

-

Materials:

-

Protocol (General):

-

After incubation, centrifuge the cell plates to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

Perform the ELISA or CBA according to the manufacturer's instructions.[12] This typically involves:

-

ELISA: Adding the supernatant to antibody-coated wells, followed by detection antibodies and a substrate for colorimetric reading.

-

CBA: Incubating the supernatant with antibody-conjugated beads, followed by a fluorescent detection reagent and analysis on a flow cytometer.

-

-

Quantify the cytokine concentrations based on a standard curve generated with recombinant cytokines.

-

Intracellular Cytokine Staining by Flow Cytometry

-

Objective: To identify and quantify cytokine-producing cells at a single-cell level.

-

Materials:

-

Stimulated cells from the T-cell activation assay.

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.[13][14]

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD8, CD4) and intracellular cytokines (e.g., anti-IL-2, anti-IFN-γ).

-

Flow cytometer.

-

-

Protocol:

-

During the last 4-6 hours of cell stimulation, add a protein transport inhibitor to the culture.[13]

-

Harvest the cells and wash them with PBS.

-

Stain for cell surface markers by incubating with the appropriate antibodies.

-

Fix and permeabilize the cells using a commercial kit or established protocols.[15]

-

Stain for intracellular cytokines by incubating the permeabilized cells with fluorochrome-conjugated anti-cytokine antibodies.

-

Wash the cells and resuspend them in a suitable buffer for flow cytometry analysis.

-

Acquire the data on a flow cytometer and analyze the percentage of cytokine-positive cells within specific T-cell populations.[15]

-

Conclusion

The inhibition of HPK1 represents a compelling strategy to enhance anti-tumor immunity. By preventing the phosphorylation and subsequent degradation of SLP-76, HPK1 inhibitors unleash a potent T-cell response characterized by a significant increase in the production of key effector cytokines, including IL-2, IFN-γ, and TNF-α.[3][6][7] The synergistic effects observed when combining HPK1 inhibitors with immune checkpoint blockade further underscore the therapeutic potential of this approach.[6] The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and quantify the downstream effects of novel HPK1 inhibitors, facilitating the development of next-generation immuno-oncology agents.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 5. onclive.com [onclive.com]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. academic.oup.com [academic.oup.com]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 10. arcusbio.com [arcusbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bdbiosciences.com [bdbiosciences.com]

- 14. Quantitative intracellular cytokine measurement: age-related changes in proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lerner.ccf.org [lerner.ccf.org]

Methodological & Application

Application Notes and Protocols: Hpk1-IN-26 for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune responses, primarily expressed in hematopoietic cells.[1][2][3] It functions as an intracellular checkpoint, dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[4][5] Inhibition of HPK1's kinase activity has been shown to enhance T-cell activation, proliferation, and cytokine production, leading to robust anti-tumor immunity in various preclinical mouse models.[6][7][8] Hpk1-IN-26 is a potent inhibitor of HPK1, designed for investigating the therapeutic potential of targeting this pathway in immuno-oncology.

These application notes provide detailed protocols and supporting data for the use of this compound and other potent HPK1 inhibitors in in vivo mouse studies to evaluate their anti-tumor efficacy and mechanism of action.

Signaling Pathway of HPK1 in T-Cell Receptor Signaling

HPK1 is a central node in the negative regulation of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Ser376.[3][9] This phosphorylation creates a docking site for the 14-3-3 protein, leading to the ubiquitination and proteasomal degradation of SLP-76.[3] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signaling cascades, including the ERK/MAPK pathway, which is crucial for T-cell activation and interleukin-2 (IL-2) production.[3] Pharmacological inhibition of HPK1 blocks this negative feedback loop, resulting in sustained TCR signaling, enhanced T-cell effector functions, and a more potent anti-tumor immune response.

References

- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 3. wp.ryvu.com [wp.ryvu.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade [pubmed.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes: Utilizing Hpk1-IN-26 for Enhanced T-cell Activation

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[2][3][4] In the context of oncology and immunology, HPK1 has emerged as a promising therapeutic target. Its inhibition can boost anti-tumor immune responses by enhancing T-cell activation and overcoming immunosuppressive signals within the tumor microenvironment.[1][4][5] Hpk1-IN-26 is a small molecule inhibitor designed to target the kinase activity of HPK1. These application notes provide a comprehensive guide for researchers on utilizing this compound in T-cell activation assays.

Mechanism of Action

Upon engagement of the T-cell receptor (TCR) with an antigen, a signaling cascade is initiated. HPK1 is recruited to the signaling complex where it becomes activated.[6][7] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at a specific residue, Serine 376.[2][6] This phosphorylation event serves as a negative feedback signal, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][6] The degradation of SLP-76 dismantles the signaling complex and attenuates the T-cell activation signal.[6][8]

By inhibiting the kinase activity of HPK1, this compound prevents the phosphorylation of SLP-76. This action stabilizes the TCR signaling complex, leading to a more robust and sustained activation of downstream pathways, including the c-Jun N-terminal kinase (JNK) and NF-κB pathways.[1][9] The expected outcomes of treating T-cells with this compound during an activation assay include increased proliferation, elevated production of effector cytokines, and enhanced cytotoxic activity.[5][6][10]

Experimental Protocols

The following protocols provide a framework for assessing the effect of this compound on T-cell activation.

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection : Collect whole blood from healthy donors in heparin-containing tubes.

-

Dilution : Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation : Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.

-

Centrifugation : Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

PBMC Collection : After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs.

-

Washing : Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.

-

Cell Counting : Resuspend the cell pellet in complete RPMI-1640 medium and count the cells using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

Protocol 2: In Vitro T-Cell Activation Assay

This protocol describes the general procedure for activating T-cells and treating them with this compound.

-

Cell Plating : Plate PBMCs or isolated T-cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

-

Inhibitor Preparation : Prepare a stock solution of this compound in DMSO. Dilute the inhibitor to the desired final concentrations in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Inhibitor Treatment : Add 50 µL of the this compound dilutions or vehicle control (DMSO) to the appropriate wells. Pre-incubate the cells for 1-2 hours at 37°C, 5% CO2.

-

T-Cell Stimulation : Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL final concentration each). Add 50 µL of the stimulation cocktail or a medium control to the wells.

-

Incubation : Culture the plates for 24 to 72 hours at 37°C, 5% CO2. The incubation time will depend on the specific readout (e.g., 24h for early activation markers, 48-72h for cytokine production and proliferation).

-

Sample Collection : After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis. The cell pellet can be used for flow cytometry analysis.

Protocol 3: Analysis of Cytokine Production (ELISA for IL-2)

-

Sample Preparation : Use the collected supernatants from Protocol 2. If necessary, store them at -80°C until use.

-

ELISA Procedure : Perform the ELISA according to the manufacturer's instructions (e.g., Human IL-2 ELISA kit).

-

Coating : Coat a 96-well ELISA plate with the capture antibody overnight.

-

Blocking : Wash the plate and block non-specific binding sites.

-

Sample Incubation : Add standards and experimental supernatants to the wells and incubate.

-

Detection : Wash the plate and add the detection antibody, followed by an enzyme-conjugated secondary antibody (e.g., HRP-streptavidin).

-

Substrate Addition : Add the substrate solution (e.g., TMB) and incubate until color develops.

-

Measurement : Stop the reaction and read the absorbance at 450 nm using a microplate reader.

-

Quantification : Calculate the concentration of IL-2 in the samples by interpolating from the standard curve.

Protocol 4: T-Cell Proliferation Assay (Dye Dilution Method)

T-cell proliferation is a key indicator of activation.[11] Dye dilution assays are commonly used for this purpose.[12][13]

-

Cell Labeling : Before plating (Step 1 in Protocol 2), label the PBMCs or T-cells with a proliferation dye like Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

-

Assay Execution : Proceed with the T-cell activation assay as described in Protocol 2, typically incubating for 72-96 hours to allow for multiple cell divisions.

-

Cell Staining : After incubation, harvest the cells and stain them with fluorescently-conjugated antibodies against T-cell markers (e.g., anti-CD4, anti-CD8) and a viability dye.

-

Flow Cytometry Acquisition : Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.

-

Data Analysis :

-

Gate on live, single cells, and then on the T-cell population of interest (e.g., CD4+ or CD8+).

-

Analyze the histogram of the proliferation dye fluorescence. Unstimulated cells will show a single bright peak, while stimulated cells will exhibit multiple peaks, with each successive peak representing a cell division and having half the fluorescence intensity of the previous one.

-

Quantify the percentage of divided cells and the proliferation index.

-

Data Presentation

The following tables present example data demonstrating the expected effects of an HPK1 inhibitor in T-cell activation assays.

Table 1: Effect of this compound on Cytokine Production by Activated T-Cells

| Treatment Condition | This compound [nM] | IL-2 (pg/mL) | IFN-γ (pg/mL) |

| Unstimulated | 0 | < 10 | < 20 |

| Stimulated (αCD3/αCD28) | 0 (Vehicle) | 450 ± 55 | 1200 ± 150 |

| Stimulated (αCD3/αCD28) | 10 | 780 ± 90 | 2150 ± 210 |

| Stimulated (αCD3/αCD28) | 100 | 1250 ± 130 | 3500 ± 320 |

| Stimulated (αCD3/αCD28) | 1000 | 1310 ± 145 | 3650 ± 350 |

Data are represented as mean ± SD from triplicate wells. Cytokines were measured in the supernatant after 48 hours of stimulation.[1][5]

Table 2: Effect of this compound on T-Cell Activation Marker Expression

| Treatment Condition | This compound [nM] | % CD69+ of CD8+ T-cells | % CD25+ of CD4+ T-cells |

| Unstimulated | 0 | 3.5 ± 0.8 | 5.2 ± 1.1 |

| Stimulated (αCD3/αCD28) | 0 (Vehicle) | 45.6 ± 4.1 | 52.3 ± 5.7 |

| Stimulated (αCD3/αCD28) | 100 | 68.2 ± 6.3 | 75.8 ± 7.1 |

Data are represented as mean ± SD. Activation markers were measured by flow cytometry after 24 hours of stimulation.[2]

Table 3: Effect of this compound on T-Cell Proliferation

| Treatment Condition | This compound [nM] | % Divided CD8+ T-cells |

| Unstimulated | 0 | < 2 |

| Stimulated (αCD3/αCD28) | 0 (Vehicle) | 55.4 ± 6.2 |

| Stimulated (αCD3/αCD28) | 100 | 82.1 ± 7.9 |

Data are represented as mean ± SD. Proliferation was assessed by CFSE dye dilution after 72 hours of stimulation.[3]

References

- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arcusbio.com [arcusbio.com]

- 9. Activation or suppression of NFκB by HPK1 determines sensitivity to activation-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotium.com [biotium.com]

- 13. media.tghn.org [media.tghn.org]

Application Notes and Protocols: Preparation of Hpk1-IN-26 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hpk1-IN-26 is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) and Germinal Center Kinase (GLK)[1][2]. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a negative regulator of T-cell and B-cell receptor signaling[3][4][5][6][7]. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses[6][7][8]. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 367.47 g/mol | [1] |

| Molecular Formula | C₁₉H₂₁N₅OS | [1][9] |

| CAS Number | 2229042-24-2 | [1] |

| Solubility in DMSO | 100 mg/mL (272.13 mM) | [1] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |

| Storage (Stock Solution) | -80°C for 6 months, -20°C for 1 month | [1][10] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

1. Materials and Equipment:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or cryovials

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Water bath or heat block (optional, for aiding dissolution)

-

Ultrasonic bath (optional, for aiding dissolution)

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

2. Stock Solution Calculation:

To prepare a stock solution of a desired concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For ease of use, a molarity calculator is provided below for preparing common stock concentrations. The volumes of DMSO required to dissolve specific masses of this compound are detailed in the table.

| Desired Stock Concentration | Mass of this compound | Volume of DMSO to Add |

| 1 mM | 1 mg | 2.7213 mL |

| 5 mM | 1 mg | 0.5443 mL |

| 10 mM | 1 mg | 0.2721 mL |

| 1 mM | 5 mg | 13.6066 mL |

| 5 mM | 5 mg | 2.7213 mL |

| 10 mM | 5 mg | 1.3607 mL |

| 1 mM | 10 mg | 27.2131 mL |

| 5 mM | 10 mg | 5.4426 mL |

| 10 mM | 10 mg | 2.7213 mL |

Calculations are based on a Molecular Weight of 367.47 g/mol .

3. Step-by-Step Preparation Protocol:

-

Acclimatize Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation. It is highly recommended to use a new, unopened bottle of anhydrous DMSO, as the compound's solubility is sensitive to moisture[1][2][11].

-

Weigh Compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

-

Add Solvent: Using a sterile pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolve Compound:

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the compound.

-